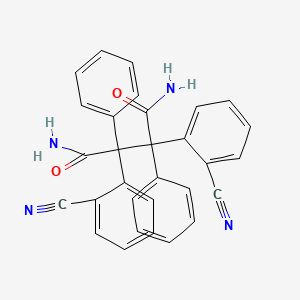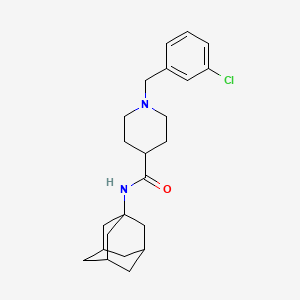
2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide
Vue d'ensemble
Description
2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide, also known as BIS, is a compound that has been extensively studied for its potential in various scientific research applications. This compound is a derivative of succinimide and has two cyanophenyl and two diphenyl groups attached to it.
Mécanisme D'action
The mechanism of action of 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and improve cognitive function. 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide is that it is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one of the limitations of 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide. One area of research is in the development of new cancer treatments that incorporate 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide. Another area of research is in the development of new drugs for the treatment of neurodegenerative diseases that incorporate 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide. There is also potential for the use of 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide in the development of new anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide and to determine its potential in various scientific research applications.
Applications De Recherche Scientifique
2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research where 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has shown potential is in the treatment of neurodegenerative diseases. 2,3-bis(2-cyanophenyl)-2,3-diphenylsuccinamide has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2,3-bis(2-cyanophenyl)-2,3-diphenylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O2/c31-19-21-11-7-9-17-25(21)29(27(33)35,23-13-3-1-4-14-23)30(28(34)36,24-15-5-2-6-16-24)26-18-10-8-12-22(26)20-32/h1-18H,(H2,33,35)(H2,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCBCLBXXVTPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)(C(=O)N)C(C3=CC=CC=C3)(C4=CC=CC=C4C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B4888386.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4888391.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4888398.png)
![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B4888402.png)
![3-chloro-4-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4888405.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4888417.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4888423.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4888443.png)
![2-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2-oxazinane](/img/structure/B4888444.png)


![2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4888474.png)

![3-(4-fluorophenyl)-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888482.png)